molecular formula C16H14O4 B13757968 3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-55-1

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester

Cat. No.: B13757968
CAS No.: 24351-55-1
M. Wt: 270.28 g/mol
InChI Key: WMPPBCWIPOEIHX-UHFFFAOYSA-N
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Description

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is an organic compound that features a benzo[1,3]dioxole moiety attached to a benzoic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid and ethanol are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzoic acid esters.

Scientific Research Applications

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[1,3]dioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Similar structure with an acrylate group instead of a benzoic acid ester.

    Benzoic acid, ethyl ester: Lacks the benzo[1,3]dioxole moiety, making it less complex.

    2-(3-Benzo[1,3]dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester: Contains a methyl ester and an amino group, offering different reactivity.

Uniqueness

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is unique due to the presence of both the benzo[1,3]dioxole moiety and the benzoic acid ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24351-55-1

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-2-18-16(17)13-5-3-4-11(8-13)12-6-7-14-15(9-12)20-10-19-14/h3-9H,2,10H2,1H3

InChI Key

WMPPBCWIPOEIHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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